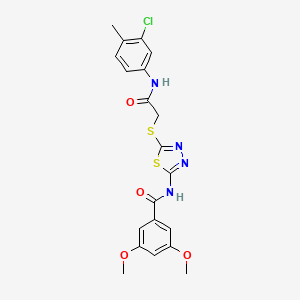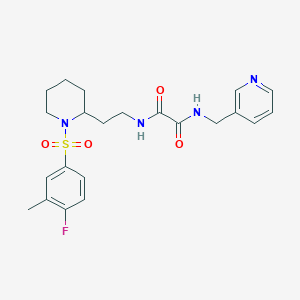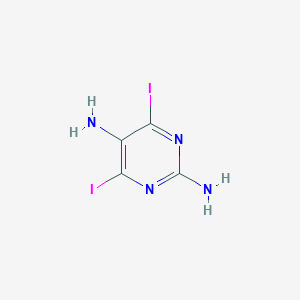
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This method yields the bis amide compound efficiently and with good purity .
Molecular Structure Analysis
The compound’s molecular structure comprises a thiadiazole ring (with a sulfur atom), an oxoethyl group , and a dimethoxybenzamide . It is characterized by single-crystal X-ray diffraction (XRD), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) studies. In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, forming a layer structure parallel to the bc plane. Additionally, weak π⋯π interactions contribute to the overall arrangement .
科学的研究の応用
1. Antimicrobial Properties
One of the primary applications of derivatives of the 1,3,4-thiadiazole compounds, which share a structural resemblance with the specified chemical, is in antimicrobial activities. These compounds have been designed and synthesized to investigate their biological activities. Specifically, derivatives such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against various microorganisms (Gür et al., 2020). This indicates the potential of the specified compound in contributing to the development of new antimicrobial agents.
2. Synthesis of Novel Aromatic Polyimides
The synthesis and characterization of novel aromatic polyimides, which utilize similar complex molecules as starting materials or intermediates, demonstrate the compound's relevance in material science. These polyimides show significant thermal stability and solubility in various organic solvents, indicating their potential application in creating materials with specific desirable properties such as high-temperature resistance or specific optical characteristics (Butt et al., 2005).
3. Cancer Treatment and Photodynamic Therapy
Compounds structurally related to the specified chemical, particularly those involving thiadiazole rings, have been explored for their potential in cancer treatment. For instance, the development of zinc phthalocyanine derivatives substituted with thiadiazole-containing groups has shown promising results in photodynamic therapy due to their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
4. Insect Growth Regulation for Agricultural Applications
The structural analogs of the specified compound have been investigated for their insect growth-regulating properties, demonstrating potential applications in agriculture. Research has shown that certain compounds can effectively control pest populations, such as the spruce budworm, by inhibiting their growth, which could be beneficial for developing new pesticides (Retnakaran, 1980).
特性
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBJWBSDGEWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)

![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)